Enalaprilat D5 Sodium Salt is a labeled metabolite of Enalapril. It is an angiotensin-converting enzyme (ACE) inhibitor. The molecular formula is C18H18D5N2NaO5 and the molecular weight is 375.41.
Molecular Structure Analysis
The molecular formula of Enalaprilat D5 Sodium Salt is C18H18D5N2NaO5. The molecular weight is 375.41. Further details about the molecular structure are not available in the search results.
Chemical Reactions Analysis
Enalaprilat D5 Sodium Salt is an ACE inhibitor. It prevents the conversion of angiotensin I into angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys.
Physical And Chemical Properties Analysis
Enalaprilat D5 Sodium Salt has a molecular weight of 375.41. The product format is neat. More specific physical and chemical properties are not provided in the search results.
Mechanism of Action
Enalaprilat, and by extension its deuterated form, functions as an angiotensin-converting enzyme (ACE) inhibitor. [ [] ] ACE plays a critical role in the RAAS by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Enalaprilat reduces the formation of angiotensin II, leading to vasodilation, a decrease in aldosterone secretion, and ultimately a reduction in blood pressure. [ [] ]
Applications
Analytical Standard:
Due to its defined isotopic composition, Enalaprilat D5 Sodium Salt is utilized as an internal standard in mass spectrometry-based analytical techniques for quantifying Enalaprilat concentrations in biological samples with high accuracy and precision. [ [] ]
Pharmacokinetic and Metabolic Studies:
Enalaprilat D5 Sodium Salt enables researchers to conduct detailed pharmacokinetic and metabolic studies of Enalapril. By tracing the deuterated form, they can gain insights into the absorption, distribution, metabolism, and excretion of Enalapril in various animal models. [ [], [] ]
Related Compounds
Enalapril Maleate
Compound Description: Enalapril maleate is a long-acting angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension. It is a prodrug that is metabolized in the liver to its active form, enalaprilat. [, ]
Relevance: Enalapril maleate is the prodrug of Enalaprilat D5 Sodium Salt. The metabolism of enalapril maleate in the liver leads to the formation of enalaprilat. [, ]
Enalaprilat
Compound Description: Enalaprilat is the active metabolite of enalapril maleate, a commonly prescribed ACE inhibitor. It exhibits potent antihypertensive effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , ]
Relevance: Enalaprilat is the non-deuterated analog of Enalaprilat D5 Sodium Salt, sharing the same core structure with the exception of the five deuterium atoms present in the latter. [, , ]
Diketopiperazine
Compound Description: Diketopiperazine is a degradation product of enalapril maleate. []
Relevance: Diketopiperazine is a degradation product formed during the degradation of Enalaprilat D5 Sodium Salt's prodrug, enalapril maleate. []
Angiotensin II
Compound Description: Angiotensin II is a peptide hormone that causes vasoconstriction and increases blood pressure. [, , ]
Relevance: Angiotensin II is the primary target of Enalaprilat D5 Sodium Salt's pharmacologic action. By inhibiting ACE, enalaprilat (the active form of Enalaprilat D5 Sodium Salt) prevents the conversion of angiotensin I to angiotensin II, thereby lowering blood pressure. [, , ]
Angiotensin I
Compound Description: Angiotensin I is a peptide hormone that is converted to angiotensin II by ACE. [, ]
Relevance: Enalaprilat D5 Sodium Salt, via its active metabolite enalaprilat, prevents the conversion of angiotensin I to angiotensin II, leading to a decrease in blood pressure. [, ]
Bradykinin
Compound Description: Bradykinin is a peptide that causes vasodilation and lowers blood pressure. ACE inhibitors can increase bradykinin levels. [, ]
Relevance: Enalaprilat D5 Sodium Salt's pharmacologic action is partly attributed to the potentiation of bradykinin's vasodilatory effects as a result of ACE inhibition. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Esomeprazole magnesium salt(cas 1198768-91-0) is a proton pump inhibitor which reduces acid secretion through inhibition of the H+ / K+ ATPase in gastric parietal cells. Esomeprazole sodium (Nexium) is the S-isomer of omeprazole and acts as a proton pump inhibitor and gastric antisecretory agent indicated for the short-term treatment of gastroesophageal reflux disease in patients with a history of erosive esophagitis. Esomeprazole 0.4 and 0.8 mg/mL as the sodium salt in the infusion solutions tested is chemically and physically stable for at least 2 days at room temperature and 5 days under refrigeration.
Grazoprevir, also known as MK5172, is a drug approved for the treatment of hepatitis C. Grazoprevir is a second generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets. It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications.
Endoxifen hydrochloride, the active metabolite of Tamoxifen, is a potent antiestrogen that targets estrogen receptor.Target: Estrogen receptorin vitro: Endoxifen blocks ER-alpha transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation. These studies reveal that Endoxifen concentrations between 10 and 1000 nM enhance ERα protein degradation. Lower concentrations of Endoxifen (≤1 nM) do not affect ERα protein levels[1].in vivo: GLAST::Cre(ERT);ROSA26loxP/loxP mice are injected intraventricularly with 5 μL 5 mM Endoxifen, and mice injected with 4 μL Adeno-Cre virus [109 plaque-forming units (pfu)] serve as positive control. At 7-10 days after ICV injection, mice are sacrificed and the SVZ dissected to isolate and derive stem and progenitor cells. These stem/progenitor cells are then cultured in permissive medium to form neurospheres and assayed for recombination. In our unpassaged preparations is found derived from Endoxifen-injected GLAST::CreERT2;ROSA26loxP/loxP mice that 1.9% of neurospheres show recombination, compared to a higher rate of 4.3% of neurospheres in Adeno-Cre-recombined ROSA26loxP/loxP mice[2].
BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;). BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer. Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. See also: Talazoparib Tosylate (active moiety of).
DMCM (hydrochloride) is Benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity.The reference for administration is ranging 0.4 from 0.8 mg/kg .DMCM (hydrochloride) was shown to bind to GABAA/benzodiazepine receptors in the rat brain with high affinity.DMCM (hydrochloride) can inhibit pain and learning in rats.
Dabrafenib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of dabrafenib and methanesulfonic acid. Used for treatment of metastatic melanoma. It has a role as an antineoplastic agent and a B-Raf inhibitor. It contains a dabrafenib. Dabrafenib Mesylate is the mesylate salt form of dabrafenib, an orally bioavailable inhibitor of B-raf (BRAF) protein with potential antineoplastic activity. Dabrafenib selectively binds to and inhibits the activity of B-raf, which may inhibit the proliferation of tumor cells which contain a mutated BRAF gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. See also: Dabrafenib (has active moiety).